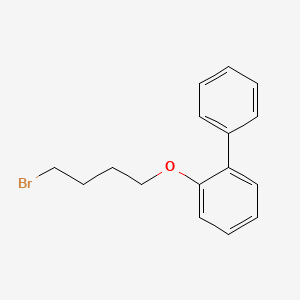

1-(4-Bromobutoxy)-2-phenylbenzene

描述

Significance of Aryl Ethers in Organic Chemistry

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are a cornerstone of modern organic chemistry. nih.govnih.govnih.gov Their prevalence is notable in a vast array of natural products, pharmaceuticals, and materials. wikipedia.orgsigmaaldrich.com The ether linkage is generally stable and relatively unreactive, which makes it a reliable structural component in complex molecules. wikipedia.orgsigmaaldrich.com This stability ensures that the ether group can withstand a variety of reaction conditions, allowing for chemical modifications at other sites within the molecule. wikipedia.org Furthermore, the oxygen atom in an aryl ether can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition and biological activity. nih.gov The synthesis of aryl ethers is most commonly achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. nih.gov

Importance of Alkyl Bromides as Synthetic Intermediates

Alkyl bromides are highly valued in organic synthesis due to their versatility as reactive intermediates. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. This reactivity makes alkyl bromides excellent substrates for a wide range of nucleophilic substitution reactions.

Furthermore, alkyl bromides are key participants in the formation of organometallic reagents, such as Grignard reagents, and are frequently employed in various cross-coupling reactions. The ability to readily convert an alcohol to an alkyl bromide, and subsequently replace the bromine with a wide variety of functional groups, provides a powerful tool for the construction of complex organic molecules. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structural Framework of 1-(4-Bromobutoxy)-2-phenylbenzene and its Role in Chemical Research

The specific structure of this compound, which features a 2-phenylphenol (B1666276) core linked to a four-carbon chain terminating in a bromine atom, makes it a bifunctional reagent with significant potential in targeted synthesis. While detailed research explicitly focused on this exact molecule is not extensively documented in publicly available literature, its synthetic utility can be inferred from its constituent parts and the chemistry of analogous compounds.

The synthesis of this compound would logically proceed via the Williamson ether synthesis, by reacting 2-phenylphenol with 1,4-dibromobutane (B41627) in the presence of a base. The 2-phenylphenol starting material is a well-known biocide and preservative.

The resulting molecule possesses two key reactive sites: the aromatic rings and the terminal bromine atom. The bromobutyl chain provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This would enable the tethering of this biphenyl-containing moiety to other molecules or surfaces. For instance, it could be reacted with amines, thiols, or carboxylates to form more complex derivatives.

The biphenyl (B1667301) core itself can be subject to further functionalization through electrophilic aromatic substitution, although the positions of substitution would be directed by the existing ether and phenyl groups. The presence of this extended aromatic system is also of interest for applications in materials science, where such structures can contribute to desirable electronic or photophysical properties.

Given the common use of similar bromobutoxy-functionalized aromatic compounds as intermediates in the synthesis of biologically active molecules, it is plausible that this compound could serve as a precursor for novel pharmaceutical candidates or as a molecular probe in chemical biology. The four-carbon linker offers a degree of flexibility, which can be advantageous in designing molecules that need to span a specific distance to interact with a biological target.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Phenylphenol | 90-43-7 | C₁₂H₁₀O | 170.21 |

| (4-Bromobutoxy)benzene | 1200-03-9 | C₁₀H₁₃BrO | 229.11 |

This table presents data for the direct precursor and a structurally related aryl ether, providing context for the physicochemical properties of the title compound.

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromobutoxy)-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHNSOWBZJJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606217 | |

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53669-77-5 | |

| Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromobutoxy 2 Phenylbenzene

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide functionality in 1-(4-Bromobutoxy)-2-phenylbenzene is susceptible to nucleophilic attack, providing a straightforward method for the introduction of various functional groups. This section details the reactions with nitrogen, heteroatom, oxygen, and sulfur-containing nucleophiles.

Formation of Amino Derivatives (e.g., Reaction with Methylamine)

The reaction of this compound with primary amines, such as methylamine (B109427), proceeds via a standard SN2 mechanism to yield the corresponding N-alkylated amino derivatives. In a typical procedure, the bromo-compound is treated with an excess of methylamine in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The excess amine serves both as the nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction. The reaction generally requires heating to achieve a reasonable rate. The resulting product is N-methyl-4-(2-phenylphenoxy)butan-1-amine.

Table 1: Reaction of this compound with Methylamine

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | Methylamine | THF | Reflux | N-methyl-4-(2-phenylphenoxy)butan-1-amine |

Substitution with Other Heteroatom Nucleophiles (e.g., Azide)

The bromine atom can be readily displaced by other heteroatom nucleophiles, with the azide (B81097) ion being a prominent example. The reaction of this compound with sodium azide in a polar aprotic solvent such as DMF leads to the formation of 1-(4-azidobutoxy)-2-phenylbenzene. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. The resulting azide can then undergo a variety of subsequent reactions, such as reduction to the corresponding primary amine or participation in cycloaddition reactions.

Reactivity with Oxygen and Sulfur-Containing Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form new ether linkages. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) or THF results in the formation of 1-methoxy-4-(2-phenylphenoxy)butane.

Similarly, sulfur-containing nucleophiles, which are generally excellent nucleophiles, readily displace the bromide. Thiolates, such as sodium thiomethoxide, react to form the corresponding thioether, 1-(methylthio)-4-(2-phenylphenoxy)butane. These reactions typically proceed under mild conditions and give high yields of the desired products.

Reactivity of the Ether Linkage

The ether bond in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under specific, often harsh, reaction conditions, such as in the presence of strong acids or Lewis acids.

Selective Ether Cleavage Strategies (e.g., Lewis Acid-Mediated)

The cleavage of the ether linkage in this compound can be achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. In the case of the butoxy chain, which is a primary alkyl group, the cleavage likely proceeds through an SN2 mechanism. Protonation of the ether oxygen by the strong acid creates a good leaving group (an alcohol), which is then displaced by the conjugate base of the acid (e.g., Br⁻ or I⁻) at the less sterically hindered carbon.

Lewis acid-mediated cleavage, for instance with BBr₃, involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. This method is often preferred for its effectiveness at lower temperatures. The initial products of the ether cleavage would be 2-phenylphenol (B1666276) and 1,4-dibromobutane (B41627).

Table 2: Products of Ether Cleavage of this compound

| Reagent | Expected Products |

| HBr (conc.) | 2-Phenylphenol, 1,4-Dibromobutane |

| BBr₃ | 2-Phenylphenol, 1,4-Dibromobutane |

Hydrolysis and Related Transformations

The hydrolysis of the ether linkage in this compound requires forcing acidic conditions. Heating the compound in the presence of a strong aqueous acid, such as concentrated sulfuric acid or hydrochloric acid, can lead to the cleavage of the ether bond. The products of this reaction would be 2-phenylphenol and 4-bromobutan-1-ol. However, under these conditions, the 4-bromobutan-1-ol may undergo further reactions, such as elimination or substitution, depending on the specific reaction parameters. Due to the stability of the aryl ether bond, selective cleavage of the alkyl-oxygen bond is generally more feasible.

Radical Reactions and Reductive Pathways

The presence of the bromo-functionalized aliphatic chain in this compound makes it an ideal candidate for radical-based transformations. These reactions typically proceed via the homolytic cleavage of the carbon-bromine bond, which can be initiated by various means, including radical catalysts or photo-induced electron transfer.

Dehalogenative Reactions (e.g., Deuteration by Thiyl Radical Catalysis)

Dehalogenative deuteration serves as a powerful method for selectively incorporating deuterium (B1214612) atoms into organic molecules, which is invaluable for mechanistic studies and pharmaceutical development. researchgate.net A mild and efficient approach for this transformation on alkyl bromides involves visible-light-mediated thiyl radical catalysis. rsc.org

In this process, a disulfide precursor generates a thiyl radical upon irradiation with visible light. This thiyl radical then participates in a halogen-atom transfer (XAT) with the alkyl bromide (this compound), cleaving the C-Br bond to form a primary alkyl radical and bromothiol. This alkyl radical subsequently abstracts a deuterium atom from a suitable donor, such as deuterated water (D₂O) in the presence of a co-catalyst like methyl thioglycolate, to yield the deuterated product. researchgate.net The catalytic cycle is sustained by the continuous regeneration of the thiyl radical. This method is highly effective for various primary, secondary, and tertiary alkyl bromides. rsc.org

Table 1: Hypothetical Reaction Parameters for Thiyl Radical-Catalyzed Deuteration

| Parameter | Condition | Rationale |

| Substrate | This compound | Contains a primary alkyl bromide susceptible to halogen-atom transfer. |

| Catalyst | Diphenyl disulfide (10 mol%) | Precursor for the photogenerated thiyl radical catalyst. |

| Deuterium Source | D₂O | An inexpensive and readily available source of deuterium atoms. researchgate.net |

| Mediator | Methyl thioglycolate | Facilitates deuterium transfer from D₂O to the alkyl radical. researchgate.net |

| Light Source | Visible Light (e.g., Blue LED) | Provides the energy for the photo-initiation of the catalytic cycle. |

| Solvent | Acetonitrile | A common polar aprotic solvent for photoredox reactions. |

| Expected Product | 1-(4-Deuterobutoxy)-2-phenylbenzene | Selective replacement of bromine with deuterium. |

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis offers a powerful strategy for activating inert chemical bonds under mild conditions. sci-hub.se For substrates like this compound, the alkyl bromide moiety can be selectively reduced via a single-electron transfer (SET) from a photoexcited catalyst. nih.gov

In a typical reductive quenching cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and is promoted to an excited state. sci-hub.senih.gov This excited catalyst is a potent reductant and can transfer an electron to the alkyl bromide. This SET event results in the formation of a carbon-centered radical at the terminus of the butoxy chain and a bromide anion. The resulting alkyl radical is a versatile intermediate that can be trapped in various ways, most notably through intramolecular cyclization, which is discussed in section 3.4.2. This approach avoids the harsh conditions associated with traditional radical-generating methods. nih.gov

Electrophilic and Metal-Mediated Aromatic Functionalization

The biphenyl (B1667301) core of the molecule provides a platform for aromatic functionalization reactions, allowing for the introduction of new substituents onto the aromatic rings.

Reactivity of the Biphenyl Moiety

The reactivity of the biphenyl system towards electrophilic aromatic substitution (SEAr) is governed by the electronic effects of its substituents. nih.gov In this compound, the two rings possess different activation levels.

Ring A (substituted with -O(CH₂)₄Br): The alkoxy group is a strongly activating, ortho-, para-directing substituent due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

Ring B (unsubstituted phenyl group): This ring is less activated compared to Ring A.

Consequently, electrophilic attack is expected to occur preferentially on the more electron-rich Ring A. The primary sites for substitution would be the positions ortho and para to the alkoxy group. The para position (C4) is sterically more accessible, while the ortho position (C6) is also a likely candidate.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 1-(4-Bromobutoxy)-4'-bromo-2-phenylbenzene | Bromination at the most activated and sterically accessible para position. |

| HNO₃ / H₂SO₄ | 1-(4-Bromobutoxy)-4'-nitro-2-phenylbenzene | Nitration at the para position due to the strong directing effect of the alkoxy group. |

| Acyl Chloride / AlCl₃ | 4-Acyl-1-(4-bromobutoxy)-2-phenylbenzene | Friedel-Crafts acylation favors the highly activated para position. |

Modern methods involving transition-metal-catalyzed C-H activation offer alternative pathways for functionalization that can provide different regioselectivity compared to classical SEAr reactions. nih.gov

Cyclization Reactions and Ring Formation

The structure of this compound is well-suited for intramolecular cyclization to form new ring systems, a highly valuable transformation in synthetic chemistry. The four-carbon linker enables the formation of a stable six-membered ring.

Two primary mechanistic pathways can be envisioned for this cyclization:

Radical Cyclization: As described in section 3.3.2, a terminal alkyl radical can be generated from the C-Br bond using photoredox catalysis. This radical can then undergo an intramolecular addition to the adjacent phenyl ring. This type of reaction can lead to the formation of substituted dihydrophenanthrene derivatives after a subsequent oxidation step.

Electrophilic Cyclization (Intramolecular Friedel-Crafts Alkylation): In the presence of a Lewis acid (e.g., AlCl₃), the C-Br bond can be polarized or cleaved to form a transient carbocation. This electrophilic center can then attack the electron-rich biphenyl system. The cyclization is expected to occur on the more activated, alkoxy-substituted ring at the C6 position, leading to the formation of a tetrahydrophenanthrene skeleton.

These cyclization strategies provide a direct route to polycyclic aromatic frameworks from a readily accessible linear precursor.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on this compound are not prominent in the literature, computational chemistry provides powerful tools to investigate the mechanisms of the reactions described above. Density Functional Theory (DFT) is a common method used to model reaction pathways and predict outcomes.

Potential areas of computational investigation include:

Radical Reactions: Calculating the bond dissociation energy (BDE) of the C-Br bond to understand its susceptibility to radical cleavage. Modeling the transition states for the halogen-atom transfer in thiyl radical catalysis to elucidate the reaction kinetics. researchgate.net

Photoredox Transformations: Computing the reduction potential of the substrate and the excited-state redox potentials of potential photocatalysts to predict the feasibility of the single-electron transfer step. sci-hub.se

Aromatic Substitution: Modeling the Wheland intermediates (σ-complexes) for electrophilic attack at different positions on the biphenyl rings to rationalize the observed regioselectivity. nih.gov

Cyclization Reactions: Calculating the activation energy barriers for both the radical and electrophilic intramolecular cyclization pathways. This can help predict which pathway is more favorable under a given set of conditions and can explain the regioselectivity of the ring closure.

Such computational studies would offer a deeper, quantitative understanding of the factors controlling the reactivity and selectivity of this compound, guiding the design of new synthetic methodologies.

Transition State Analysis

There is no published research detailing the transition state analysis for reactions involving this compound. Such an analysis would typically involve computational chemistry methods, such as Density Functional Theory (DFT) calculations, to identify and characterize the high-energy transition state structures for key reaction steps, like the intramolecular cyclization to form the dibenzo[b,f]oxepine core. This would include data on bond lengths and angles of the transition state structure, as well as its vibrational frequencies to confirm it as a true first-order saddle point on the potential energy surface. Without experimental or computational studies, no data tables on these parameters can be generated.

Energy Landscape Mapping for Key Transformations

While the synthesis of dibenzo[b,f]oxepine derivatives is an active area of research, the specific mechanistic details for the cyclization of this compound have not been a focus of the published studies. Therefore, a detailed and authoritative article on its chemical reactivity and mechanistic investigations, as specified, cannot be constructed at this time. Further experimental and computational studies are required to elucidate the specific chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromobutoxy 2 Phenylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-(4-Bromobutoxy)-2-phenylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) unit and the aliphatic protons of the 4-bromobutoxy chain.

The nine aromatic protons on the biphenyl core would likely appear in the downfield region, typically between δ 6.8 and 7.6 ppm. The exact chemical shifts and coupling patterns would be complex due to the ortho, meta, and para relationships between the protons and the influence of the ether linkage and the second phenyl ring.

The protons of the 4-bromobutoxy chain are expected in the more upfield region. The two protons on the carbon adjacent to the ether oxygen (O-CH₂) would be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 4.0 ppm. The two protons on the carbon bearing the bromine atom (CH₂-Br) would also be deshielded, resonating as a triplet around δ 3.5 ppm. The four protons of the two central methylene (B1212753) groups (-CH₂-CH₂-) would appear as overlapping multiplets in the range of δ 1.8-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and analogous compounds, as specific experimental data is not readily available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.6 - 6.8 | Multiplet |

| O-CH₂ -CH₂-CH₂-CH₂-Br | ~ 4.0 | Triplet |

| O-CH₂-CH₂-CH₂-CH₂ -Br | ~ 3.5 | Triplet |

| O-CH₂-CH₂ -CH₂ -CH₂-Br | ~ 2.2 - 1.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the side chain.

The twelve carbons of the biphenyl moiety would resonate in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the ether oxygen would be the most downfield of the aromatic signals.

In the aliphatic region, the carbon attached to the ether oxygen (O-CH₂) would appear around δ 67-70 ppm. The carbon bonded to the bromine atom (CH₂-Br) is expected around δ 33-36 ppm. The two central methylene carbons (-CH₂-CH₂-) would have chemical shifts in the range of δ 28-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and analogous compounds, as specific experimental data is not readily available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -O (Aromatic) | ~155-160 |

| Aromatic-C | ~110-140 |

| O-C H₂- | ~67-70 |

| -C H₂-Br | ~33-36 |

| -C H₂-C H₂- | ~28-32 |

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the 4-bromobutoxy chain and within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the 4-bromobutoxy chain and the phenyl ring, as well as the linkage between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, especially the relative orientation of the two phenyl rings.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Aromatic C-H Stretching: These vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methylene groups in the butoxy chain would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are characteristic and would produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings would give rise to a series of bands in the 1450-1610 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This band is often more prominent in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This table is based on predicted values and analogous compounds, as specific experimental data is not readily available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |

| C-O-C Symmetric Stretch | ~1040 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium | Strong |

Conformational Probing through IR and Raman Spectroscopy

The flexibility of the 4-bromobutoxy chain allows for multiple conformational isomers (conformers). The rotational freedom around the C-C and C-O bonds can lead to a complex conformational landscape. Subtle changes in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be used to study this conformational behavior.

By performing temperature-dependent IR and Raman studies, it may be possible to observe changes in the relative populations of different conformers. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra of different stable conformers. researchgate.net Comparing these calculated spectra with the experimental data can provide valuable insights into the predominant conformation of this compound in different phases (solid, liquid, or in solution).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound (C₁₆H₁₇BrO), HRMS would be used to confirm its elemental composition. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Expected HRMS Data: The analysis would aim to detect the pseudomolecular ions [M+H]⁺ or molecular radical cations [M]⁺•. The expected exact masses for these species are detailed in the table below. The observation of these exact masses, with the distinct isotopic pattern, would provide unambiguous confirmation of the compound's elemental formula.

| Ion Formula | Calculated Exact Mass (m/z) | Description |

| [C₁₆H₁₇⁷⁹BrO]⁺ | 304.0463 | Molecular ion with ⁷⁹Br isotope |

| [C₁₆H₁₇⁸¹BrO]⁺ | 306.0442 | Molecular ion with ⁸¹Br isotope |

| [C₁₆H₁₇⁷⁹BrO+H]⁺ | 305.0541 | Protonated molecule with ⁷⁹Br isotope |

| [C₁₆H₁₇⁸¹BrO+H]⁺ | 307.0521 | Protonated molecule with ⁸¹Br isotope |

| This is a theoretical data table based on the chemical formula. |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, ESI-MS would be expected to produce prominent signals corresponding to the protonated molecule.

The primary purpose of ESI-MS in this context would be to confirm the molecular weight of the compound. The resulting spectrum would clearly show two major peaks of nearly equal intensity, separated by two mass units, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This provides a rapid and reliable confirmation of the compound's identity and isotopic composition.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting fragment ions. This provides valuable information about the compound's structure.

For this compound, the fragmentation pattern would be dictated by the weakest bonds and most stable resulting fragments. Key expected fragmentation pathways include:

Cleavage of the Butoxy Chain: The C-O and C-C bonds of the 4-bromobutoxy side chain are susceptible to cleavage.

Loss of the Bromoalkyl Group: A primary fragmentation would likely involve the loss of the entire bromobutyl group or parts of it.

Benzylic/Phenoxy Fragmentation: Cleavage adjacent to the ether oxygen or the biphenyl system can also occur.

Hypothetical Fragmentation Data for [C₁₆H₁₇BrO+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 305.05 / 307.05 | 171.08 | C₄H₈Br | [C₁₂H₁₀O+H]⁺ (protonated 2-phenylphenol) |

| 305.05 / 307.05 | 225.13 / 227.13 | C₆H₅ | [C₁₀H₁₂BrO+H]⁺ (protonated bromobutoxybenzene) |

| 305.05 / 307.05 | 153.05 | C₄H₉Br + H₂O | [C₁₂H₉]⁺ (biphenyl cation radical) |

| 225.13 / 227.13 | 55.05 | C₉H₇O | [C₄H₈Br]⁺ (bromobutyl cation) |

| This is a theoretical data table based on the chemical structure. |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

Anticipated Crystallographic Parameters: While specific data is unavailable, a hypothetical set of crystallographic parameters illustrates the expected output of such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 15.0 - 18.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 |

| This is a theoretical data table representing typical values for organic molecules of similar size. |

The crystallographic data would reveal the molecule's conformation—the spatial arrangement of its atoms. Key conformational features for this compound would include:

Dihedral Angle of the Biphenyl Group: The two phenyl rings are unlikely to be coplanar due to steric hindrance. The analysis would quantify the twist angle between them.

Conformation of the Butoxy Chain: The torsion angles within the bromobutoxy chain would define its conformation, which could range from a fully extended (all-trans) state to a more folded arrangement.

The crystal packing describes how individual molecules arrange themselves to form the crystal lattice. This is governed by intermolecular forces. For this compound, one would expect to observe:

C–H···π Interactions: The hydrogen atoms of one molecule could interact with the electron-rich phenyl rings of a neighboring molecule.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the oxygen atom or phenyl rings of another molecule.

Electronic Absorption and Emission Spectroscopy

The study of how a molecule interacts with light provides fundamental insights into its electronic structure and potential applications in areas such as optoelectronics and sensor technology. Electronic absorption and emission spectroscopy are key techniques used to probe these properties.

UV-Vis Absorption Spectra and Electronic Transitions

The absorption of ultraviolet (UV) and visible (Vis) light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the expected chromophore is the biphenyl system. The absorption spectrum would likely be characterized by one or more broad bands. The position, intensity (molar absorptivity, ε), and fine structure of these bands would be influenced by the electronic transitions occurring within the molecule.

The primary electronic transitions in a molecule like this would be π → π* transitions associated with the aromatic rings. The substitution of the bromobutoxy group on one of the phenyl rings would be expected to cause a slight shift in the absorption maxima compared to unsubstituted biphenyl, due to its electronic effects. The non-conjugated ether linkage would likely have a minimal direct effect on the main absorption bands, which are dominated by the biphenyl moiety.

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent (e.g., ethanol) might look like this:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Data Not Available | Data Not Available | π → π* |

Fluorescence and Phosphorescence Studies

Following absorption of light, an excited molecule can relax back to its ground state by emitting light, a process known as luminescence. This can occur through two main pathways: fluorescence and phosphorescence.

Fluorescence is the rapid emission of light from an excited singlet state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift. The quantum yield of fluorescence (Φf) is a measure of the efficiency of this process.

Phosphorescence is the much slower emission of light from an excited triplet state. This process involves a "forbidden" transition, resulting in a much longer lifetime than fluorescence. Phosphorescence is often observed at low temperatures to minimize non-radiative decay pathways.

For this compound, the presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing from the singlet to the triplet state. This "heavy-atom effect" might lead to a significant phosphorescence signal and a corresponding decrease in the fluorescence quantum yield.

A hypothetical data table summarizing the emission properties of this compound could be structured as follows:

| Property | Value | Conditions |

| Fluorescence λmax (nm) | Data Not Available | e.g., Ethanol, 298 K |

| Fluorescence Quantum Yield (Φf) | Data Not Available | e.g., Ethanol, 298 K |

| Fluorescence Lifetime (τf, ns) | Data Not Available | e.g., Ethanol, 298 K |

| Phosphorescence λmax (nm) | Data Not Available | e.g., Frozen matrix, 77 K |

| Phosphorescence Lifetime (τp, s) | Data Not Available | e.g., Frozen matrix, 77 K |

Electrochemical Characterization Techniques

Electrochemical methods probe the ease with which a molecule can be oxidized (lose electrons) or reduced (gain electrons). This information is crucial for understanding its electronic properties and potential use in electronic devices, redox-active materials, and as a synthetic intermediate.

Cyclic Voltammetry and Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of a compound. In a CV experiment, the potential applied to a working electrode is swept linearly with time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

For this compound, the biphenyl core would be the primary site of electrochemical activity. The oxidation potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), while the reduction potential would relate to the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The potentials at which these events occur provide a direct measure of the energies of these frontier molecular orbitals.

The shape of the CV waves (e.g., reversible, quasi-reversible, or irreversible) would provide information about the stability of the resulting radical ions and the kinetics of the electron transfer process.

A hypothetical data table of electrochemical potentials for this compound would be presented as follows:

| Process | Potential (V vs. reference) | Scan Rate (mV/s) | Solvent/Electrolyte |

| Oxidation (Epa) | Data Not Available | Data Not Available | Data Not Available |

| Reduction (Epc) | Data Not Available | Data Not Available | Data Not Available |

Electron Transfer Processes

The analysis of cyclic voltammograms at various scan rates can provide detailed information about the electron transfer processes. For a simple, reversible one-electron transfer, the peak separation between the anodic and cathodic peaks is approximately 59 mV at room temperature, and the peak current is proportional to the square root of the scan rate.

Deviations from this ideal behavior can indicate more complex mechanisms, such as coupled chemical reactions where the initially formed radical ion undergoes a subsequent chemical transformation. In the case of this compound, the presence of the bromoalkoxy chain could potentially lead to follow-up reactions upon oxidation or reduction.

Further analysis of the electrochemical data would allow for the determination of key parameters such as the diffusion coefficient of the molecule and the heterogeneous electron transfer rate constant, providing a comprehensive picture of its redox behavior.

Theoretical and Computational Studies of 1 4 Bromobutoxy 2 Phenylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the behavior of electrons within a molecule.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the ground state properties of molecules. tandfonline.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for a good balance between accuracy and computational cost.

In a typical DFT study of a molecule like 1-(4-Bromobutoxy)-2-phenylbenzene, the first step would be a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure of the molecule in the gas phase. researchgate.net The optimization is usually performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals. tandfonline.comtandfonline.com

Once the optimized geometry is found, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the molecular electrostatic potential (MEP) which identifies electron-rich and electron-poor regions, and the energies of the molecular orbitals. researchgate.net For instance, a DFT study on biphenyl (B1667301), the core structure of the target molecule, has shown that the two phenyl rings are not coplanar in the ground state. tandfonline.com

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the behavior of molecules in their electronic excited states. tandfonline.com This is crucial for understanding a molecule's response to light, such as its UV-Vis absorption spectrum.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule will absorb. The theory also provides the "oscillator strength" for each transition, which is a measure of its intensity. A high oscillator strength indicates a high probability of that electronic transition occurring upon irradiation with light of the appropriate energy. tandfonline.com For example, TD-DFT studies on complex organic molecules are used to simulate their electronic absorption spectra, which can then be compared with experimental measurements to validate the computational model.

Analysis of Electronic Properties

The electronic properties of a molecule, particularly the characteristics of its frontier molecular orbitals, are fundamental to understanding its reactivity and optical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy is related to its electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more chemically reactive. tandfonline.com It also indicates that the molecule will absorb light at longer wavelengths (lower energy).

For this compound, the HOMO would likely be localized on the electron-rich 2-phenylphenol (B1666276) moiety, while the LUMO would also be distributed across the aromatic system. The presence of the ether oxygen would influence the electron density, and the bromine atom would also have an effect on the electronic properties. DFT calculations on various biphenyl derivatives have been used to determine these energy levels and predict their electronic behavior. chemmethod.com

Table 1: Illustrative Frontier Orbital Energies for Biphenyl (Data from related studies for illustrative purposes)

| Property | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.39 |

| HOMO-LUMO Gap | 5.86 |

Note: These values are for the parent biphenyl molecule and serve as an approximation for the core aromatic system of this compound. The actual values for the target compound would be influenced by the bromobutoxy substituent.

The shapes and energies of the frontier orbitals are key to predicting a molecule's reactivity. According to frontier orbital theory, many chemical reactions occur through the interaction of the HOMO of one molecule with the LUMO of another.

By analyzing the distribution of the HOMO and LUMO across the molecular structure, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be concentrated on the phenyl rings, making them susceptible to attack by electrophiles. The LUMO distribution would indicate the regions most likely to accept electrons from a nucleophile. The bromine atom, being a good leaving group, would also be a site of potential nucleophilic substitution.

Conformational Analysis and Dynamics

The molecule has two main sources of conformational flexibility:

Rotation around the C-C bond connecting the two phenyl rings: Similar to biphenyl, there is a rotational barrier that determines the dihedral angle between the two rings.

Rotation around the single bonds within the 4-bromobutoxy chain: This aliphatic chain can adopt numerous conformations.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformer. This allows for the identification of the most stable conformers (energy minima) and the transition states that connect them. For example, the analysis of simple molecules like bromoethane (B45996) and butane (B89635) shows how staggered conformations are more stable than eclipsed ones due to lower torsional and steric strain. youtube.compressbooks.pub The energy difference between these conformations determines the rotational barrier. youtube.com

Table 2: Representative Torsional Interactions in an Alkoxy Chain (Illustrative Data)

| Interaction | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (C-O-C-C) | 180° | 0 |

| Gauche (C-O-C-C) | 60° | ~0.9 |

| Eclipsed (H/H) | 0° | ~1.0 |

| Eclipsed (H/CH2Br) | 0° | >3.0 |

Note: These are generalized values for interactions within an alkyl chain. A full conformational analysis of this compound would require specific calculations.

A thorough conformational analysis would reveal the preferred three-dimensional shape of this compound, which is essential for understanding how it might interact with other molecules or biological targets.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to model the behavior of molecules over time. mdpi.com MM calculations are based on classical mechanics and use force fields to estimate the potential energy of a system as a function of its atomic coordinates, which is useful for finding stable conformations. youtube.com MD simulations extend this by solving Newton's equations of motion, allowing for the observation of molecular movements and conformational changes over a specific period, from picoseconds to microseconds. mdpi.com

For this compound, MD simulations can be employed to study the dynamics of the flexible bromobutoxy chain and its influence on the orientation of the two phenyl rings. Such simulations, often performed using force fields like ReaxFF which can model bond formation and breaking, are valuable for understanding the decomposition pathways of aryl chlorides under various conditions. diva-portal.org By simulating the molecule in a solvent box, one can analyze properties such as the radial distribution functions to understand solvation effects and the potential for intermolecular interactions. Comparative MD studies on similar ether-linked molecules have shown that these simulations can elucidate the influence of the linkage on bilayer structures, hydration, and membrane dipole potentials. nih.gov A typical MD simulation protocol involves system setup, energy minimization, equilibration, and a production run, during which data for analysis is collected.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER | Describes the potential energy of the system. |

| System Size | ~5000 atoms | A single molecule of the compound in a water box. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 10-100 ns | Duration of the production run for data collection. |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

| Cutoff Radius | 12 Å | For non-bonded interactions (e.g., van der Waals, electrostatic). |

Influence of Flexible Alkoxy Linker on Molecular Conformation

The primary conformational variables include:

Dihedral angle of the biphenyl group: The rotation around the C-C bond connecting the two phenyl rings. The presence of the bulky butoxy group at the ortho position creates steric hindrance that influences the preferred dihedral angle, preventing the rings from being coplanar.

Torsion angles within the butoxy chain: The C-C and C-O bonds within the –O–(CH₂)₄–Br linker can rotate, leading to a multitude of possible conformations, from fully extended (all-trans) to various bent or folded forms.

Computational studies on related ether-linked molecules demonstrate that the nature of the linker significantly impacts physical properties. nih.gov In this compound, the flexibility of the butoxy chain allows the terminal bromine atom to sample a large volume of space relative to the biphenyl core. This has implications for its reactivity, particularly in intramolecular reactions where the bromine must be able to approach one of the aromatic rings. Molecular mechanics can be used to perform conformational searches to identify low-energy structures, while MD simulations reveal the dynamic equilibrium between these conformers at a given temperature.

**5.4. Prediction and Validation of Spectroscopic Data

Computational methods are instrumental in predicting and helping to interpret experimental spectroscopic data. By simulating spectra, researchers can confirm structural assignments and understand the electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.com The standard workflow involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each significant conformer at a higher level of theory, such as DFT (e.g., B3LYP-D3/6-31G(d)). github.io

Shielding Constant Calculation: For each optimized conformer, the magnetic shielding constants (σ) are calculated using a robust method like Gauge-Independent Atomic Orbital (GIAO) at a specific level of theory (e.g., WP04/6-311++G(2d,p) in a simulated solvent like chloroform). github.ionih.gov

Boltzmann Averaging and Scaling: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations. These averaged values are then converted to chemical shifts (δ) by referencing them against a standard (like tetramethylsilane) or by using a linear scaling approach derived from plotting calculated values against experimental data for a set of known compounds. youtube.com

Recent benchmarks have shown that specific functionals, such as WP04, were developed to provide highly accurate ¹H chemical shifts, while others are better suited for ¹³C shifts. github.io The choice of functional and basis set is critical for achieving results that correlate well with experimental findings. nih.govmdpi.com

Table 2: Illustrative Comparison of Hypothetical Experimental ¹H NMR Shifts and DFT-Calculated Values for Key Protons in this compound

| Proton Group | Hypothetical Exp. δ (ppm) | Calculated δ (ppm) - B3LYP | Calculated δ (ppm) - WP04 |

|---|---|---|---|

| Aromatic (H3-H6) | 7.20 - 7.60 | 7.25 - 7.65 | 7.21 - 7.61 |

| Aromatic (H2'-H6') | 7.30 - 7.45 | 7.35 - 7.50 | 7.31 - 7.46 |

| O-CH₂ | 4.05 | 4.12 | 4.06 |

| Br-CH₂ | 3.48 | 3.55 | 3.49 |

| Internal CH₂ | 1.80 - 2.00 | 1.85 - 2.05 | 1.81 - 2.01 |

Note: Calculated values are for illustrative purposes to demonstrate typical accuracy.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating theoretical spectra that can be compared directly with experimental results. osti.gov

The process involves first optimizing the molecular geometry to find a minimum on the potential energy surface. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of normal modes, each with a characteristic frequency. osti.gov

For this compound, key vibrational modes would include:

Aromatic C-H stretches: ~3000-3100 cm⁻¹

Aliphatic C-H stretches: ~2850-2960 cm⁻¹

Aromatic C=C stretches: ~1450-1600 cm⁻¹

C-O-C (ether) stretches: ~1050-1250 cm⁻¹

C-Br stretch: ~500-650 cm⁻¹

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve accuracy, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). Comparing the computed IR and Raman spectra with experimental data helps to assign observed peaks to specific molecular motions. osti.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3020 - 3080 | Medium | Strong |

| Aliphatic C-H Stretch | 2860 - 2950 | Strong | Medium |

| Aromatic C=C Stretch | 1470 - 1590 | Medium-Strong | Strong |

| CH₂ Bending/Scissoring | 1440 - 1465 | Medium | Medium |

| Aryl-O Stretch | 1220 - 1260 | Strong | Weak |

| Alkyl-O Stretch | 1090 - 1130 | Strong | Weak |

| C-Br Stretch | 540 - 620 | Medium | Strong |

In Silico Design for Targeted Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions and designing new synthetic pathways. For this compound, in silico studies can explore potential transformations, with intramolecular cyclization being a prominent example. The molecule contains an electrophilic terminal carbon (attached to bromine) and nucleophilic aromatic rings, setting the stage for a Friedel-Crafts-type alkylation to form a seven-membered heterocyclic ring.

Quantum chemical methods can be used to model the entire reaction pathway:

Reactant and Product Stability: Calculating the energies of the reactant, potential intermediates, transition states, and the final cyclized product.

Activation Energy Barriers: Determining the energy barrier for the reaction, which indicates its kinetic feasibility. A high activation barrier suggests the reaction will be slow or require significant energy input (e.g., heat).

Mechanism Exploration: Investigating different possible mechanisms, such as a concerted process or a stepwise process involving a carbocation intermediate. DFT studies on the cyclization of enediynes and other unsaturated systems have shown that computational approaches can successfully predict reaction modes. nih.gov

Catalyst and Condition Effects: Simulating the reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) to see how it lowers the activation energy. It is also possible to model photochemical cyclizations, which proceed through excited states and can lead to different products than thermal reactions. mdpi.com

By modeling these transformations, chemists can predict whether a reaction is likely to succeed, anticipate potential side products, and optimize reaction conditions before undertaking extensive lab work. This predictive power accelerates the discovery and development of new synthetic methods. organic-chemistry.orgmdpi.com

Scientific Advancements in the Functionalization of this compound Remain Undocumented in Publicly Accessible Research

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the derivatization and functionalization of the chemical compound This compound remains elusive. While the molecular structure of this compound suggests a rich potential for chemical modification at both its bromoalkyl chain and its biphenyl core, no dedicated studies detailing these transformations appear to be publicly available. Therefore, a detailed, evidence-based article on its specific reaction pathways, as requested, cannot be generated at this time.

The general principles of organic chemistry allow for predictions about the reactivity of this compound. The terminal bromine atom on the butoxy chain is a prime site for nucleophilic substitution reactions. One could anticipate its displacement by various nucleophiles, such as azides to form an azido (B1232118) derivative, or amines to yield secondary or tertiary amines. Furthermore, the bromoalkane functionality is a common precursor for the formation of organometallic reagents, including Grignard reagents (by reaction with magnesium) or organolithium compounds (via lithium-halogen exchange). These reactive intermediates would, in theory, serve as powerful tools for carbon-carbon bond formation.

The aromatic biphenyl system of this compound presents another avenue for functionalization. The electron-rich nature of the two phenyl rings suggests susceptibility to electrophilic aromatic substitution, where electrophiles could be introduced at various positions on the rings, guided by the directing effects of the alkoxy and phenyl substituents. Additionally, the biphenyl moiety could potentially undergo further elaboration through transition metal-catalyzed cross-coupling reactions, enabling the introduction of new aryl or alkyl groups.

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a modifiable aromatic system, makes it a theoretically attractive building block for the construction of more complex molecular architectures. It could conceivably be incorporated into polymers or used in the synthesis of macrocycles and other supramolecular structures. For instance, its use as a monomer in polymerization reactions or as a component in the template-directed synthesis of larger cyclic compounds could be envisioned. There is some indication from general searches that similar structures are utilized in the field of liquid crystal synthesis.

However, it is crucial to reiterate that these potential reactions are based on established chemical principles and the known reactivity of similar functional groups, not on documented experimental results for this compound itself. The absence of specific literature on this compound prevents the creation of a scientifically rigorous article complete with detailed research findings and data tables as requested. Further experimental investigation is required to explore and validate these potential derivatization and functionalization strategies.

Derivatization and Functionalization Strategies Employing 1 4 Bromobutoxy 2 Phenylbenzene

Strategies for Incorporation into Macromolecular and Supramolecular Structures

Polymerizable Monomer Synthesis

The transformation of 1-(4-bromobutoxy)-2-phenylbenzene into a polymerizable monomer is a key strategy for incorporating its unique biphenyl (B1667301) mesogenic unit into larger polymeric architectures. The inherent reactivity of the terminal bromine atom on the butoxy chain is central to this functionalization. This allows for the introduction of various polymerizable groups, such as acrylates, methacrylates, or styrenic moieties, through well-established synthetic pathways.

One common approach involves the conversion of the bromo group into a more reactive functional handle, such as a hydroxyl or amino group. For instance, the terminal bromide can be displaced by a hydroxide (B78521) source to yield 4-(2-phenylphenoxy)butan-1-ol. This alcohol can then be readily esterified with acryloyl chloride or methacryloyl chloride in the presence of a base to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. This method leverages the high reactivity of acid chlorides for efficient conversion.

An alternative strategy is to utilize the alkyl bromide directly in a Williamson ether synthesis. By reacting this compound with a molecule containing both a hydroxyl group and a polymerizable vinyl group, such as 4-vinylphenol, a styrenic ether-based monomer can be synthesized. This reaction is typically carried out under basic conditions to deprotonate the phenol (B47542), activating it for nucleophilic attack on the bromobutane chain.

These synthetic routes yield monomers where the rigid, liquid-crystal-promoting 2-phenylphenoxy group is decoupled from the polymerizable function by a flexible four-carbon spacer. This "spacer" concept is crucial in liquid crystalline polymer design, as it allows the mesogenic units sufficient motional freedom to self-align into ordered phases, independent of the polymer backbone's conformation. nih.gov The resulting monomers can be polymerized using various techniques, including free-radical polymerization or more controlled methods like Atom Transfer Radical Polymerization (ATRP), to produce polymers with predictable molecular weights and low polydispersity. mdpi.comgoogle.comnih.gov

| Target Monomer Type | Intermediate | Key Reaction Step | Polymerizable Group |

|---|---|---|---|

| Acrylate | 4-(2-Phenylphenoxy)butan-1-ol | Esterification with acryloyl chloride | -O-C(O)CH=CH₂ |

| Methacrylate | 4-(2-Phenylphenoxy)butan-1-ol | Esterification with methacryloyl chloride | -O-C(O)C(CH₃)=CH₂ |

| Styrenic Ether | N/A (Direct Reaction) | Williamson ether synthesis with 4-vinylphenol | -O-C₆H₄-CH=CH₂ |

| Vinyl Ether | 4-(2-Phenylphenoxy)butan-1-ol | Reaction with acetylene | -O-CH=CH₂ |

Ligand Design for Coordination Complexes

The this compound scaffold is a valuable platform for designing specialized ligands for coordination complexes. The biphenyl group can participate in π-stacking interactions and provides a rigid backbone, while the bromobutoxy chain acts as a reactive arm for introducing donor atoms. nih.govacs.org This combination allows for the creation of chelating ligands capable of binding to metal centers, forming stable coordination polymers and discrete metal-organic complexes. nih.govacs.org

A primary strategy for ligand synthesis involves the nucleophilic substitution of the terminal bromide with moieties containing donor atoms like nitrogen, phosphorus, or sulfur. For example, reaction with a secondary phosphine (B1218219) (e.g., diphenylphosphine) can yield a phosphine-terminated ligand. Similarly, reaction with thiols or amines can introduce thioether or amino functionalities. The resulting molecule, possessing a soft donor atom at the end of the flexible butoxy chain and the biphenyl unit, can act as a hemilabile ligand, where one part of the ligand can reversibly bind to the metal center.

Furthermore, two such modified units can be linked to a central bridging group to create bidentate or polydentate ligands. These ligands can then coordinate with various transition metals, such as palladium, platinum, cobalt, or zinc, to form complexes with specific geometries and electronic properties. nih.govnsu.ru The nature of the biphenyl core and the donor atoms influences the resulting complex's stability, solubility, and catalytic activity. For instance, biphenyl-based phosphine ligands are integral to certain gold(III) complexes studied for their photoluminescent properties. acs.org

| Donor Atom Type | Reactant for Substitution | Resulting Functional Group | Potential Metal Partners |

|---|---|---|---|

| Phosphorus (P) | Potassium diphenylphosphide | -P(C₆H₅)₂ | Pd, Pt, Au, Rh |

| Nitrogen (N) | Phthalimide (B116566), followed by hydrolysis | -NH₂ | Co, Cu, Zn, Mn |

| Nitrogen (N) | Pyridine | Pyridinium cation | Ru, Os |

| Sulfur (S) | Sodium thiomethoxide | -SCH₃ | Ag, Hg, Cd |

Formation of Schiff Bases and Related Condensation Products

Schiff bases, characterized by the azomethine (-C=N-) functional group, are important intermediates in organic synthesis and are known for their wide range of applications, including as ligands and in materials science. nih.govnih.govmdpi.com The derivatization of this compound to form Schiff bases requires the introduction of either a primary amine or a carbonyl group onto the molecule, which can then undergo a condensation reaction.

The most direct route involves transforming the terminal bromo group into a primary amine. This can be achieved through several methods, such as the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis, or by converting the bromide to an azide (B81097) with sodium azide, followed by reduction to the amine (e.g., using LiAlH₄ or catalytic hydrogenation). The resulting 4-(2-phenylphenoxy)butan-1-amine is a key intermediate. This primary amine can then be condensed with a suitable aromatic aldehyde (e.g., benzaldehyde (B42025) or salicylaldehyde) under reflux, often with an acid catalyst, to yield the desired Schiff base. nih.gov

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In this context, R' would be the -(CH₂)₄-O-C₁₂H₉ group derived from the starting material, and R would be an aryl group from the chosen aldehyde. The electronic and steric nature of the substituent on the aldehyde can be varied to tune the properties of the final Schiff base product. These products, which combine the biphenyl moiety with the versatile azomethine linkage, are of interest as potential liquid crystals or as ligands for metal complexes.

Assembly into Self-Assembled Systems

The molecular architecture of derivatives made from this compound is highly conducive to the formation of self-assembled systems, particularly liquid crystals. nih.gov The key to this behavior lies in the molecule's amphipathic nature, combining a rigid, planar segment with a flexible, non-polar segment. The biphenyl core acts as the rigid, mesogenic (liquid-crystal-forming) unit, promoting ordered packing through π-π stacking and van der Waals interactions. mdpi.comnih.gov The alkoxy chain provides flexibility and influences the specific type of liquid crystalline phase (mesophase) that forms. acs.orgacs.org

By modifying the terminal bromine, the polarity and shape of the molecule can be further tuned to control the self-assembly process. For instance, converting the bromide to a polar end group like a nitrile (-CN) or a hydroxyl (-OH) can introduce directional dipole-dipole interactions or hydrogen bonding, respectively. These specific intermolecular forces, in addition to the inherent π-stacking of the biphenyl groups, guide the molecules to arrange themselves into ordered, anisotropic structures such as nematic, smectic, or columnar phases when heated or dissolved in certain solvents. mdpi.comnih.gov

The length and flexibility of the butoxy chain are also critical. It acts as a spacer that decouples the motion of the polar head group from the rigid core, allowing for greater orientational freedom, which is essential for the formation of stable mesophases. mdpi.com The study of how these molecular-level interactions lead to macroscopic ordering is fundamental to developing new materials for displays, sensors, and other advanced technologies.

| Terminal Group (-R) on Butoxy Chain | Dominant Intermolecular Force Introduced | Likely Effect on Self-Assembly |

|---|---|---|

| -Br (unmodified) | Dipole-dipole, halogen bonding | Promotes layered (smectic) packing |

| -CN (Nitrile) | Strong dipole-dipole | Enhances thermal stability of mesophases |

| -OH (Hydroxyl) | Hydrogen bonding | Favors formation of highly ordered smectic phases |

| -OCH₃ (Methoxy) | Dipole-dipole | Modifies phase transition temperatures |

Role As a Synthetic Precursor in Advanced Chemical Systems and Materials

Building Block for Functional Polymeric Materials

The bifunctional nature of 1-(4-Bromobutoxy)-2-phenylbenzene, with its polymerizable potential through the phenyl group and its reactive bromo-functional group, makes it a hypothetical candidate for the synthesis of functional polymers.

Design and Synthesis of Side-Chain Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. The general structure of an SCLCP consists of a flexible polymer backbone to which rigid, mesogenic (liquid crystal-forming) units are attached as side chains, often via a flexible spacer.

While no studies were found that specifically utilize this compound for this purpose, its molecular structure contains the necessary components. The 2-phenylbenzene group could act as a mesogenic unit, and the butoxy chain as a flexible spacer. The terminal bromo group would allow for its attachment to a pre-formed polymer backbone containing nucleophilic sites, or it could be modified into a polymerizable group (e.g., a methacrylate (B99206) or acrylate) to act as a monomer in polymerization reactions.

Precursors for Organic Light-Emitting Diode (OLED) Components

Organic light-emitting diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The efficiency and color of the emitted light are dependent on the molecular structure of the organic materials used. Biphenyl-containing compounds are often explored for their potential as blue-light emitting materials or as host materials in OLEDs.

The 2-phenylbenzene moiety in this compound could theoretically be functionalized to enhance its charge transport and luminescent properties, making it a potential precursor for OLED components. The bromo-functional group provides a reactive handle for further chemical modifications to tune its electronic properties. However, there is no specific research to date demonstrating the synthesis or use of this compound for this application.

Intermediate in the Synthesis of Macrocyclic and Cage Compounds

Macrocycles and cage compounds are large, cyclic or three-dimensional molecules with internal cavities. These structures are of great interest for their ability to act as hosts in host-guest chemistry, for molecular recognition, and as building blocks for more complex supramolecular assemblies.

The synthesis of such compounds often involves the reaction of long, flexible molecules with reactive end-groups. The 4-bromobutoxy chain of this compound makes it a hypothetical candidate for the synthesis of macrocycles. For instance, a double nucleophilic substitution reaction with a suitable bis-nucleophile could, in principle, lead to the formation of a macrocyclic structure containing the 2-phenylbenzenoxy motif. No published research has demonstrated this specific application.

Precursor for Advanced Organic Electronic Materials

The field of organic electronics relies on the development of new organic molecules with tailored electronic properties. The biphenyl (B1667301) unit is a common building block in many organic electronic materials due to its delocalized π-system, which can facilitate charge transport.

Electron Transporting Materials

Electron transporting materials (ETMs) are essential components in various organic electronic devices, including OLEDs and organic solar cells. They facilitate the movement of electrons within the device. While certain biphenyl derivatives have been investigated as ETMs, there is no literature to suggest that this compound has been specifically synthesized or studied for this purpose. The presence of the insulating butoxy chain would likely hinder its electron transporting capabilities unless it is used as a precursor for a larger, more conjugated system.

Photo-Switchable Systems

Photo-switchable molecules can change their properties, such as color or shape, upon exposure to light of a specific wavelength. This behavior is often based on the photoisomerization of a specific chemical group. While the biphenyl group itself is not typically photo-switchable, the this compound molecule could potentially be used as a scaffold to attach a photo-switchable unit, such as an azobenzene (B91143) or spiropyran, via reaction at the bromo-terminal group. This would result in a new molecule with photo-responsive behavior. This remains a theoretical application, as no such synthesis has been reported in the scientific literature.

Utility in Heterocyclic Compound Synthesis

The presence of both an aryl ether and a reactive alkyl bromide in this compound allows for its strategic incorporation into various heterocyclic frameworks. The 2-phenylphenoxy group can influence the electronic and steric properties of the resulting heterocycle, while the bromobutoxy chain provides a versatile handle for further functionalization or for tethering the molecule to other structures.

Incorporation into Nitrogen Heterocycles (e.g., Benzothiazoles, Triazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound can serve as a key starting material for the generation of substituted benzothiazoles and triazoles.

Benzothiazoles:

Benzothiazoles are a class of bicyclic compounds known for their diverse biological activities. A common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various electrophiles. organic-chemistry.orgnih.gov While a direct synthesis using this compound has not been explicitly detailed in the literature, a plausible synthetic strategy can be envisioned. The 2-phenylphenoxy group could be part of a benzaldehyde (B42025) or a related precursor that undergoes cyclization with 2-aminothiophenol. google.com The bromobutoxy chain would then be available for subsequent reactions, allowing for the creation of more complex benzothiazole (B30560) derivatives.

A general synthetic approach could involve the following steps:

Functionalization of the phenyl ring of this compound to introduce a group suitable for cyclization, such as a formyl or carboxyl group.

Reaction of the functionalized intermediate with 2-aminothiophenol to form the benzothiazole ring.

This approach would yield benzothiazoles with a pendant (4-bromobutoxy)phenyl group, offering a site for further chemical modification.

Triazoles:

1,2,3-Triazoles are another important class of nitrogen heterocycles, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govnih.govfrontiersin.orgbeilstein-journals.org The versatility of this reaction allows for the straightforward linkage of two different molecular fragments. This compound can be readily converted into either an azide (B81097) or an alkyne derivative, making it an ideal precursor for CuAAC reactions.

For instance, the bromo- group in this compound can be displaced by sodium azide to generate the corresponding azido- derivative. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. Alternatively, the bromobutoxy chain could be modified to introduce a terminal alkyne, which could then react with an organic azide. This strategy allows for the incorporation of the bulky and electronically influential 2-phenylphenoxy moiety into a wide range of triazole-containing structures.

| Precursor Derived from this compound | Reaction Partner | Resulting Heterocycle |

| 1-Azido-4-(2-phenylphenoxy)butane | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole |

| 1-(2-Phenylphenoxy)-4-butyne | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |

Synthesis of Coumarin (B35378) Derivatives